molecular formula C7H6F3NO2 B2819698 Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 1935820-71-5

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2819698
CAS No.: 1935820-71-5
M. Wt: 193.125
InChI Key: NCCVNNBFNLGGFZ-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound featuring a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes, receptors, and other cellular components, modulating their function and leading to various therapeutic effects .

Comparison with Similar Compounds

    Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.

    Trifluoromethylpyrazoles: Featuring a trifluoromethyl group on a pyrazole ring, these compounds are used in pharmaceuticals and agrochemicals.

Uniqueness: Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate stands out due to its unique combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCVNNBFNLGGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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